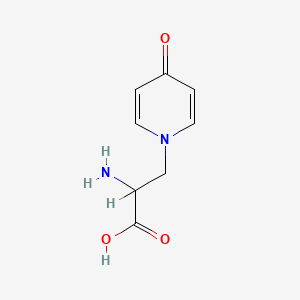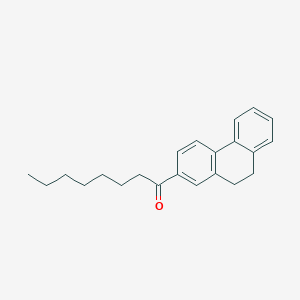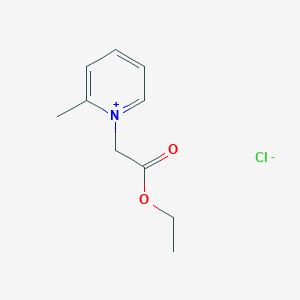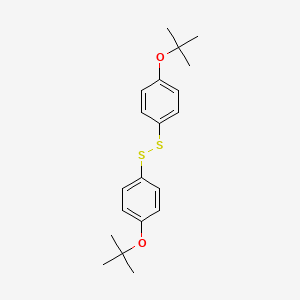
1,1'-Disulfanediylbis(4-tert-butoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is an organic compound that features a benzene ring substituted with tert-butyl groups and linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) typically involves the reaction of 4-tert-butoxybenzene with sulfur-containing reagents. One common method is the oxidative coupling of thiols to form disulfides. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Disulfanediylbis(4-tert-butoxybenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,1’-Disulfanediylbis(4-tert-butoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its applications in biology and medicine, where it can modulate cellular redox states and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1,4-Di-tert-butylbenzene: A compound with two tert-butyl groups on a benzene ring.
Uniqueness
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is unique due to the presence of both tert-butyl groups and a disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require redox activity and steric hindrance provided by the tert-butyl groups.
Propriétés
Numéro CAS |
60852-03-1 |
|---|---|
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]-4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)21-15-7-11-17(12-8-15)23-24-18-13-9-16(10-14-18)22-20(4,5)6/h7-14H,1-6H3 |
Clé InChI |
SWKSMVZQRRCVQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



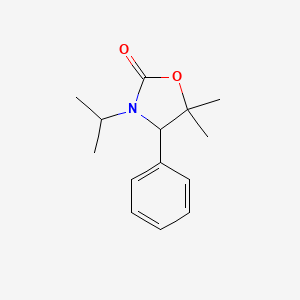
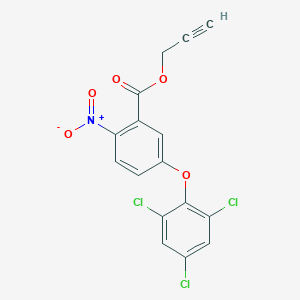
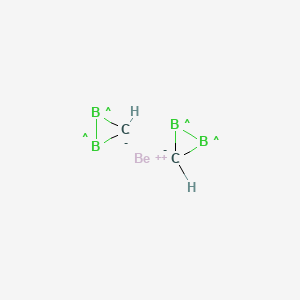
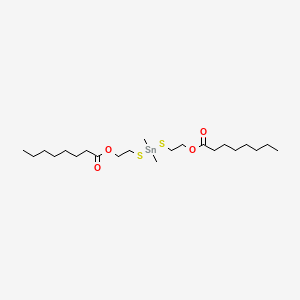

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)




